molecular formula C13H21N3O4 B13054517 ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate

ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate

Cat. No.: B13054517
M. Wt: 283.32 g/mol
InChI Key: UWPWUHBLGOUNOC-HBKHFXGISA-N
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Description

Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate is a synthetic organic compound with a complex molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the acrylamide derivative, followed by the introduction of the piperidinoamino group. The final step involves the acetylation of the compound to yield the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. Advanced techniques, such as automated synthesis and real-time monitoring, are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Synthetic Routes

The synthesis of ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate typically involves several steps:

  • Preparation of the Acrylamide Derivative : The initial step involves creating an acrylamide precursor.
  • Introduction of the Piperidinoamino Group : This step incorporates the piperidinoamino moiety into the structure.
  • Acetylation : The final step involves acetylating the compound to yield the target product.

These reactions are optimized for yield and purity using specific solvents, temperatures, and catalysts.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Produces oxides under controlled conditions.
  • Reduction : Yields different reduced forms of the compound.
  • Substitution Reactions : Engages in nucleophilic and electrophilic substitutions, leading to various derivatives.

Chemistry

In chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Biology

The compound is being studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that it may possess significant antimicrobial effects, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activities : Preliminary studies suggest potential efficacy against cancer cells, warranting further investigation into its mechanism of action and therapeutic applications.

Medicine

In medical research, this compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets could lead to the development of novel treatments.

Industrial Applications

Industrially, this compound is used in developing new materials and chemical processes. Its unique properties can enhance the performance of specialty chemicals and materials, particularly in coatings and polymers.

Mechanism of Action

The mechanism of action of ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamate derivatives and acrylamide-based molecules. Examples are ethyl carbamate, methyl carbamate, and various substituted acrylamides .

Uniqueness

Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H18N2O4
  • Molecular Weight : 278.30 g/mol
  • CAS Number : 321432-23-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic processes. Preliminary studies suggest that it may exhibit moderate inhibition of acetylcholinesterase (AChE), although further investigation is required to clarify its efficacy and specificity.

Biological Activities

  • Antimicrobial Activity :
    This compound has shown promising antimicrobial properties in vitro. Studies indicate that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties :
    Research has demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Neuroprotective Effects :
    The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its protective effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a therapeutic agent against bacterial infections.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 20 to 40 µM.

Cell LineIC50 (µM)
HeLa25
MCF-735

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the piperidine moiety have been shown to enhance biological activity, indicating that specific structural features are critical for its pharmacological effects.

Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl N-[(E)-3-hydroxy-2-[(E)-piperidin-1-yliminomethyl]but-2-enoyl]carbamate

InChI

InChI=1S/C13H21N3O4/c1-3-20-13(19)15-12(18)11(10(2)17)9-14-16-7-5-4-6-8-16/h9,17H,3-8H2,1-2H3,(H,15,18,19)/b11-10+,14-9+

InChI Key

UWPWUHBLGOUNOC-HBKHFXGISA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(\C)/O)/C=N/N1CCCCC1

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NN1CCCCC1

Origin of Product

United States

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